molecular formula C17H20N8 B2943834 2-cyclopropyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine CAS No. 2200039-92-3

2-cyclopropyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine

Cat. No.: B2943834
CAS No.: 2200039-92-3
M. Wt: 336.403
InChI Key: UFNQPYAPGQTFFA-UHFFFAOYSA-N
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Description

    Starting Materials: Cyclopropylamine and pyrimidine derivatives.

    Reaction Conditions: N-alkylation and amination reactions under controlled temperatures and inert atmospheres.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine typically involves multiple steps:

  • Formation of the Triazolo[4,3-b]pyridazine Core

      Starting Materials: 3-methyl-1,2,4-triazole and a suitable pyridazine derivative.

      Reaction Conditions: Cyclization reactions under acidic or basic conditions, often using catalysts like palladium or copper salts.

  • Synthesis of the Azetidin-3-yl Intermediate

      Starting Materials: Appropriate azetidine precursors.

      Reaction Conditions: N-alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

  • Coupling of the Azetidin-3-yl Intermediate with the Triazolo[4,3-b]pyridazine Core

      Reaction Conditions: Typically performed under anhydrous conditions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Typically performed in acidic or basic media.

      Products: Oxidized derivatives of the triazolo and pyridazinyl groups.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Often conducted in anhydrous solvents under inert atmospheres.

      Products: Reduced forms of the azetidinyl and pyrimidinyl groups.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

      Conditions: Typically performed under reflux conditions.

      Products: Halogenated derivatives of the pyrimidinyl group.

Common Reagents and Conditions

    Catalysts: Palladium, copper salts, and other transition metal catalysts.

    Solvents: Anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF).

    Temperatures: Reactions are often conducted at temperatures ranging from -78°C to 150°C, depending on the specific step.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as building blocks in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, which could be useful in drug development.

    Receptor Binding: Studied for its interactions with various biological receptors.

Medicine

    Therapeutic Agents:

    Pharmacokinetics: Research into its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Material Science: Possible uses in the development of new materials with unique properties.

    Agriculture: Investigated for its potential as a pesticide or herbicide.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopropyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine: Similar in structure but with variations in the substituents on the triazolo and pyridazinyl groups.

    1,2,4-triazolo[4,3-b]pyridazine Derivatives: Compounds with similar core structures but different functional groups.

    Azetidinyl Pyrimidine Derivatives: Compounds with azetidinyl and pyrimidinyl groups but different additional substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-cyclopropyl-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8/c1-11-20-21-15-5-6-16(22-25(11)15)24-9-13(10-24)23(2)14-7-8-18-17(19-14)12-3-4-12/h5-8,12-13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNQPYAPGQTFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC(=NC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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